2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate
Description
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-benzoylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c29-24(18-7-3-1-4-8-18)19-9-11-20(12-10-19)25(30)31-21-13-14-22-23(17-21)32-26(27-22)28-15-5-2-6-16-28/h1,3-4,7-14,17H,2,5-6,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXOPOFPPKEFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of organic solvents such as toluene and the application of heat to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins and thromboxanes. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound binds effectively to the active site of COX enzymes, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate with structurally analogous compounds from the literature.
Structural and Functional Group Variations
- Target Compound : Contains a piperidine ring (electron-donating, lipophilic) and a 4-benzoylbenzoate ester (bulky aromatic group). The ester group may enhance membrane permeability compared to carboxylic acids.
- Compound 7f (): Features a 2-chloroacetamide group and a pyridinyl substituent.
- Compound 5d () : A morpholine-substituted benzothiazole derivative. Morpholine’s oxygen atom introduces hydrogen-bonding capacity, differing from piperidine’s purely lipophilic nature .
- Pittsburgh Compound-B (PiB, ) : A hydroxy-substituted benzothiazole used in amyloid imaging. The hydroxyl group confers solubility but limits blood-brain barrier penetration unless radiolabeled .
Physicochemical Properties
- Melting Points :
- Target Compound: Melting point data are unavailable, but piperidine’s bulkiness may lower melting points compared to polar derivatives like 7t (mp 237.7–239.1°C, thiazolyl-substituted) .
- Compound 7f: High melting point (214.0–214.9°C) due to strong intermolecular interactions from the amide and pyridinyl groups .
- Solubility :
Spectral Data Comparison
- NMR Shifts :
Biological Activity
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, along with relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on the synthesis and evaluation of benzothiazole derivatives showed that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | MCF-7 |
| Doxorubicin | 10.0 | MCF-7 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Research Findings:
In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potency .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Antiviral Activity
The antiviral potential of benzothiazole derivatives has gained attention, particularly in the context of emerging viral infections. The compound has been tested against several viruses, showing promising results.
Case Study:
A recent study evaluated the antiviral activity of various benzothiazole derivatives against herpes simplex virus type 1 (HSV-1). The results indicated that this compound significantly reduced viral replication in a dose-dependent manner .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction : It could act on cellular receptors that regulate apoptosis and cell proliferation.
- DNA Interaction : Benzothiazole derivatives often intercalate into DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
